Desmethylofloxacin

Overview

Description

Synthesis Analysis

Desmethylofloxacin synthesis involves the methylation of the corresponding des-methyl secondary amine, a precursor in its synthesis pathway. The methylation reaction is regioselective, predominantly yielding the preferred methyl amine at high temperatures in DMF (Dimethylformamide), a common solvent used in organic synthesis. This process results in Levofloxacin with a high chemical yield after a synthesis period of approximately 45 minutes (Berridge & Burnazi, 2001).

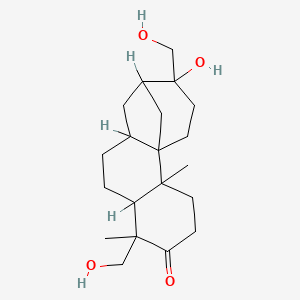

Molecular Structure Analysis

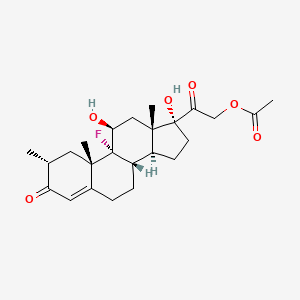

The molecular structure of this compound is characterized by the absence of a methyl group compared to its parent compound, Levofloxacin. This slight modification significantly impacts the molecule's interaction with bacterial enzymes, influencing its antibacterial activity. The structure involves a core fluoroquinolone framework with a carboxylic acid and a fluorine atom, contributing to its potent antibacterial properties.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including electrochemical degradation, where it can be effectively broken down in the presence of specific electrodes. This degradation involves processes such as hydroxylation, decarboxylation, and defluorination, leading to the formation of smaller, less complex molecules (Xia & Dai, 2018).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its formulation and effectiveness as an antibiotic. While specific data on this compound are scarce, Levofloxacin, its closely related compound, is known to exhibit good solubility in water and stability under various conditions, which can be indicative of this compound's physical characteristics.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, photostability, and interactions with other molecules, are essential for its pharmacological profile. Studies on Levofloxacin have shown that it forms stable cocrystals with other compounds, improving its hygroscopicity and photostability, which could be relevant for this compound as well (Shinozaki et al., 2019).

Scientific Research Applications

Antibacterial Properties

- Susceptibilities to Methicillin-Resistant Staphylococci: Desmethylofloxacin, as part of the novel des-F(6)-quinolone DX-619, shows potent activity against healthcare- and community-associated methicillin-resistant staphylococci, suggesting its potential as a candidate for treating methicillin-resistant Staphylococcus aureus infections (Watanabe, Ito, & Hiramatsu, 2007).

Analytical Methodology in Pharmaceuticals

- Determination in Human Plasma: A novel method for the determination of levofloxacin, a compound related to this compound, in human plasma has been developed, indicating the importance of this compound in analytical methodologies (Meng & Wang, 2019).

Synthesis and Derivatives

- Synthesis of Novel Levofloxacin Derivatives: Research on synthesizing novel levofloxacin derivatives, which include this compound, has shown significant antibacterial activities, particularly against Gram-positive bacteria (Mohammadhosseini et al., 2012).

Ecotoxicological Studies

- Alterations of Biomolecules in Algae: Levofloxacin, closely related to this compound, induces alterations in the structure and function of biomolecules in algae, providing insights into the ecotoxicological effects of fluoroquinolones (Xiong et al., 2020).

Pharmacokinetics in Renal Failure

- Pharmacokinetics in Chronic Renal Failure: The pharmacokinetics of ofloxacin and this compound in patients with chronic renal failure have been studied, highlighting their role in patients with impaired renal function (White et al., 2012).

Veterinary Medicine

- Use in Veterinary Medicine: Levofloxacin, a compound related to this compound, is used in veterinary medicine, demonstrating its broader application beyond human medicine (Sitovs, Sartini, & Giorgi, 2021).

Environmental Impact and Remediation

- Mitigation from Aqueous Media: Research on the mitigation of levofloxacin from aqueous media by adsorption provides insights into the environmental impact and potential remediation strategies for related compounds like this compound (Iwuozor et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Desmethylofloxacin, also known as Desmethyl ofloxacin, primarily targets bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and transcription, DNA repair, recombination, and transposition .

Mode of Action

This compound inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . It also acts on topoisomerase IV, preventing the excessive supercoiling of DNA during replication or transcription . By inhibiting these functions, this compound disrupts normal cell division .

Biochemical Pathways

It is known that fluoroquinolones, the class of antibiotics to which this compound belongs, interfere with the dna replication process of bacteria, leading to cell death . This disruption of DNA processes affects various downstream biochemical pathways, ultimately inhibiting bacterial growth .

Pharmacokinetics

This compound is produced as a metabolite in all patients who take ofloxacin . The pharmacokinetic parameters for ofloxacin, from which this compound is derived, include a maximum concentration (Cmax) of 5.5 h, a time to reach maximum concentration (Tmax) of 3.9h, and a half-life (T1/2) of 28 h . The Cmax values for this compound were 0.21 mg/l . These parameters indicate that dosage reduction of ofloxacin, and by extension this compound, is required in patients undergoing haemodialysis .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting the normal functioning of key bacterial enzymes, this compound prevents the replication of bacterial DNA, leading to cell death and the subsequent reduction of bacterial populations .

Action Environment

The action of this compound, like other pharmaceuticals, can be influenced by various environmental factors. For instance, the presence of other contaminants in wastewater can affect the degradation and removal of this compound . Furthermore, the pH, temperature, and presence of organic matter can impact the stability and efficacy of this compound . Therefore, understanding these environmental factors is crucial for predicting the behavior and impact of this compound in the environment .

Biochemical Analysis

Biochemical Properties

Desmethylofloxacin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and thereby preventing bacterial DNA replication and transcription. This interaction is crucial for its antibacterial properties, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect mitochondrial function, potentially leading to mitochondrial dysfunction and altered cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity. This inhibition prevents the supercoiling of bacterial DNA, which is essential for DNA replication and transcription. Additionally, this compound can induce the formation of double-strand breaks in bacterial DNA, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy can decrease over time due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, including altered gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which adverse effects become more prominent .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its own metabolism and the metabolism of other compounds. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. This compound can also affect metabolic flux and metabolite levels, potentially leading to altered cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it can bind to plasma proteins, affecting its distribution in the bloodstream. Additionally, this compound can cross cellular membranes, allowing it to reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It primarily localizes to the cytoplasm and nucleus, where it interacts with its target enzymes, DNA gyrase, and topoisomerase IV. Post-translational modifications and targeting signals can influence its localization, directing it to specific compartments or organelles within the cell .

properties

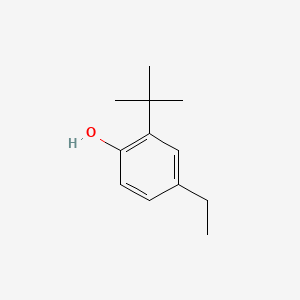

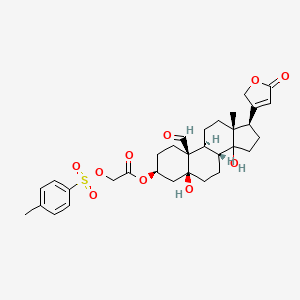

IUPAC Name |

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWRSOHWLYXRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C4=C2OCCN4C=C(C3=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231730 | |

| Record name | Desmethylofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82419-46-3 | |

| Record name | Desmethylofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Desmethyl ofloxacin and how is it related to Ofloxacin?

A1: Desmethyl ofloxacin ((+/-)-9-fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido [1,2,3-de][1,4]benzoxazine-6-carboxylic acid) is a major metabolite of the fluoroquinolone antibiotic Ofloxacin. It is formed through N-demethylation of the parent drug in the liver. [3]

Q2: Does Desmethyl ofloxacin have any antibacterial activity?

A2: While Desmethyl ofloxacin possesses some antibacterial activity, it is generally considered less potent than Ofloxacin. [4] The exact contribution of Desmethyl ofloxacin to the overall therapeutic effect of Ofloxacin in vivo is not fully elucidated and may vary depending on the infecting organism. [5]

Q3: How does the pharmacokinetic profile of Desmethyl ofloxacin compare to Ofloxacin?

A3: Desmethyl ofloxacin exhibits a longer elimination half-life than Ofloxacin. In patients with end-stage renal disease undergoing continuous ambulatory peritoneal dialysis, the mean elimination half-life of Desmethyl ofloxacin was found to be 45 hours, compared to 32 hours for Ofloxacin. [2] Similar to Ofloxacin, Desmethyl ofloxacin can accumulate in patients with renal impairment, necessitating dosage adjustments. [1, 7]

Q4: How is Desmethyl ofloxacin eliminated from the body?

A4: Like Ofloxacin, Desmethyl ofloxacin is primarily eliminated via the kidneys. [3] Studies in patients undergoing hemodialysis showed that Desmethyl ofloxacin is only slightly removed by hemodialysis. [1]

Q5: Can Desmethyl ofloxacin be detected in cerebrospinal fluid?

A5: Yes, but it penetrates the cerebrospinal fluid less readily than Ofloxacin. This suggests that Desmethyl ofloxacin might play a limited role in treating central nervous system infections compared to the parent drug. [6]

Q6: What analytical techniques are used to measure Desmethyl ofloxacin levels?

A6: High-performance liquid chromatography (HPLC) is commonly employed for the quantification of Desmethyl ofloxacin in biological samples like serum and peritoneal dialysis fluid. [1, 2, 6] Fluorescence detection is often used in conjunction with HPLC to enhance sensitivity.

- The pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in haemodialysis patients with end-stage renal failure.

- The pharmacokinetics of once-daily oral 400 mg ofloxacin in patients with peritonitis complicating continuous ambulatory peritoneal dialysis.

- Isolation and identification of metabolites of ofloxacin in rats, dogs and monkeys.

- Pharmacokinetics of ofloxacin. An overview.

- The serum concentrations of desmethyl ofloxacin and ofloxacin N-oxide in seriously ill patients and their possible contributions to the antibacterial activity of ofloxacin.

- Kinetics of ofloxacin and its metabolites in cerebrospinal fluid after a single intravenous infusion of 400 milligrams of ofloxacin

- Synthesis and biological properties of conjugates between fluoroquinolones and a N3''-functionalized pyochelin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.